Withanone

Descripción general

Descripción

Withanone is a natural product found in Discopodium penninervium, Physalis philadelphica, and Withania somnifera . It is a major chemical ingredient extracted from various parts of Ashwagandha .

Synthesis Analysis

The synthesis of Withanone involves the use of phytochemicals such as Anaferine, Somniferine, Stigmasterol, Withaferin A, Withanolide- A, G, M . The green synthesis of Withanone involves the use of silver nanoparticles with root extract of Withania somnifera .Molecular Structure Analysis

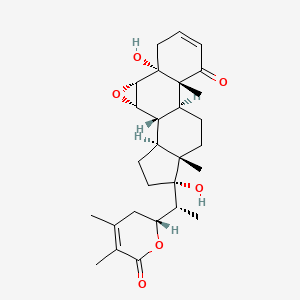

Withanone has a molecular formula of C28H38O6 and a molecular weight of 470.6 g/mol . Its IUPAC name is (1S,2S,4S,5R,10R,11S,14S,15S,18S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one .Chemical Reactions Analysis

Withanone has been found to possess higher binding affinity toward the active site of Penicillin- Binding Protein 4 (PBP4) as compared to the Ampicillin reference molecule . It has also been reported to inhibit the interaction between ACE2 and RBD in a dose-dependent manner .Physical And Chemical Properties Analysis

Withanone is a powder with a molecular weight of 470.6 g/mol . It is stable under normal conditions and should be stored at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación

1. Anticancer Activities

Withanone (WN), a component of Withania somnifera, has shown effectiveness against various types of cancer cell lines. Research suggests its significant role in anticancer therapy, especially in formulations combined with established chemotherapy (Rai et al., 2016).

2. Protection Against Industrial Toxins

Withanone has demonstrated the ability to protect normal human cells against the toxicity of methoxyacetic acid (MAA), a major industrial metabolite found in products like cosmetics and textiles. It works by suppressing ROS levels, DNA, and mitochondrial damage (Priyandoko et al., 2011).

3. Neuroprotective Agent

WN exhibits neuroprotective properties, particularly against NMDA-induced excitotoxicity in neuron-like cells. This effect includes the attenuation of cell death, oxidative stress, and DNA damage, suggesting its potential as a neuroprotective agent (Dar et al., 2017).

4. Antimigratory and Antiangiogenic Effects

Withanone-rich combinations from Ashwagandha show significant antimigratory, anti-invasive, and antiangiogenic activities. It affects migration-promoting proteins, indicating its potential in metastatic cancer therapy (Gao et al., 2014).

5. Inhibition of Viral Entry

Withanone has been identified as a potential inhibitor of SARS-CoV-2 coronavirus entry into host cells. It disrupts the interaction between the virus's spike protein and the host's ACE2 receptor, suggesting its application in treating COVID-19 (Balkrishna et al., 2021).

6. Inhibition of TPX2-Aurora A Complex in Cancer

Withanone targets the TPX2-Aurora A complex, crucial for cell division and genetic stability. This action indicates its potential in cancer therapy, particularly in inhibiting specific proteins or signaling pathways involved in cancer progression (Grover et al., 2012).

Direcciones Futuras

Withanone holds an important place among various anticancer medicinal plants . It is essential to further screen and investigate different formulations for anticancer therapy in vitro as well as in vivo in combination with established chemotherapy . It also shows potential as a potent inhibitor of SARS-CoV-2 coronavirus entry into the host cells .

Propiedades

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14S,15S,18S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-13-19(33-24(30)15(14)2)16(3)27(31)12-9-17-21-18(8-11-25(17,27)4)26(5)20(29)7-6-10-28(26,32)23-22(21)34-23/h6-7,16-19,21-23,31-32H,8-13H2,1-5H3/t16-,17+,18+,19-,21+,22+,23+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZIYUIDUNHZRG-PCTWTJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950237 | |

| Record name | Withanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Withanone | |

CAS RN |

27570-38-3 | |

| Record name | Withanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027570383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY036XA633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.